molecular formula C25H19N3S B15028372 5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B15028372
M. Wt: 393.5 g/mol
InChI Key: VAXOLFWJYNFQII-UHFFFAOYSA-N
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Description

5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline derivatives family.

Preparation Methods

The synthesis of 5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a benzyl-substituted amine with a thiophene derivative, followed by cyclization to form the benzimidazoquinazoline core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes metal catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.

    Industry: It can be used in the development of new materials with specific properties, such as organic semiconductors .

Mechanism of Action

The mechanism of action of 5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

5-Benzyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern and the presence of both benzyl and thiophene groups. Similar compounds include:

Properties

Molecular Formula

C25H19N3S

Molecular Weight

393.5 g/mol

IUPAC Name

5-benzyl-6-thiophen-2-yl-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C25H19N3S/c1-2-9-18(10-3-1)17-27-21-13-6-4-11-19(21)24-26-20-12-5-7-14-22(20)28(24)25(27)23-15-8-16-29-23/h1-16,25H,17H2

InChI Key

VAXOLFWJYNFQII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(N3C4=CC=CC=C4N=C3C5=CC=CC=C52)C6=CC=CS6

Origin of Product

United States

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